molecular formula C9H11NO3S B11719857 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid

2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid

Cat. No.: B11719857
M. Wt: 213.26 g/mol
InChI Key: OYRJWJGTYKJFPG-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid is an organic compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a tetrahydropyran ring, which is a six-membered ring containing an oxygen atom. The combination of these two rings imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with tetrahydropyran derivatives under specific conditions. One common method involves the use of a thiazole precursor and a tetrahydropyran-4-carboxylic acid derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted thiazole derivatives .

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2H-pyran-4-yl)thiazole-4-carboxylic acid is unique due to the combination of the thiazole and tetrahydropyran rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

2-(oxan-4-yl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H11NO3S/c11-9(12)7-5-14-8(10-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H,11,12)

InChI Key

OYRJWJGTYKJFPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=CS2)C(=O)O

Origin of Product

United States

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